molecular formula C21H20N2O2S B5432556 N-BENZYL-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE CAS No. 5925-36-0

N-BENZYL-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE

Cat. No.: B5432556
CAS No.: 5925-36-0
M. Wt: 364.5 g/mol
InChI Key: LLOIYKCRRGYMMK-UHFFFAOYSA-N
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Description

N-Benzyl-2-({[(naphthalen-2-yl)carbamoyl]methyl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a benzyl group, a naphthalen-2-yl carbamoyl moiety, and a sulfanyl (-S-) linkage. Its molecular formula is inferred as C₂₀H₁₉N₂O₂S, with a molecular weight of approximately 351.45 g/mol. The sulfanyl bridge and naphthalene substitution may influence solubility, stability, and intermolecular interactions compared to simpler acetamides .

Properties

IUPAC Name

N-benzyl-2-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c24-20(22-13-16-6-2-1-3-7-16)14-26-15-21(25)23-19-11-10-17-8-4-5-9-18(17)12-19/h1-12H,13-15H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOIYKCRRGYMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSCC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343269
Record name ST032473
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5925-36-0
Record name ST032473
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-BENZYL-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of benzylamine with naphthalene-2-carboxylic acid to form an amide intermediate. This intermediate is then reacted with a thiol compound under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

N-BENZYL-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or naphthalen-2-yl groups can be replaced by other functional groups.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-BENZYL-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-BENZYL-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous molecules from literature and commercial sources, focusing on structural motifs, substituent effects, and molecular properties.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents
N-Benzyl-2-({[(naphthalen-2-yl)carbamoyl]methyl}sulfanyl)acetamide C₂₀H₁₉N₂O₂S 351.45 Acetamide, sulfanyl, carbamoyl Benzyl, naphthalen-2-yl
N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide C₁₄H₁₅N₂O 229.28 Acetamide, amine Naphthalen-1-yl, aminoethyl
N-Benzothiazol-2-yl-2-benzotriazol-1-yl-acetamide C₁₆H₁₁N₅OS 337.36 Acetamide, benzothiazole, benzotriazole Benzothiazol-2-yl, benzotriazol-1-yl
2-Methoxy-N-naphthalen-1-yl-benzamide C₁₈H₁₅NO₂ 277.32 Benzamide, methoxy Naphthalen-1-yl, methoxybenzene
N-(2-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide C₁₄H₁₁BrClNOS 364.67 Acetamide, sulfanyl Bromophenyl, chlorophenyl

Key Observations:

Aromatic Substitution: The target compound’s naphthalen-2-yl group distinguishes it from naphthalen-1-yl derivatives (e.g., N-(2-aminoethyl)-2-(naphthalen-1-yl)acetamide ). Benzyl vs. Halogenated Aromatics: Unlike N-(2-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide , which has halogen substituents, the target’s benzyl group may enhance lipophilicity and π-π stacking interactions.

Sulfanyl Linkage: The sulfanyl (-S-) group in the target compound and N-(2-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide contrasts with ether (-O-) or amine (-NH-) bridges in other analogs.

Functional Group Complexity :

  • The carbamoyl group in the target compound introduces hydrogen-bonding capability, akin to the benzamide in 2-methoxy-N-naphthalen-1-yl-benzamide . However, the latter’s methoxy group adds steric bulk and electron-donating effects.

Molecular Weight and Applications :

  • The target compound’s higher molecular weight (~351 g/mol) compared to simpler analogs (e.g., 229–277 g/mol ) may limit bioavailability but enhance specificity in target-binding applications.

Biological Activity

N-BENZYL-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

1. Compound Overview

Chemical Structure and Properties:
this compound features a benzyl group, a naphthalen-2-yl group, and a carbamoyl group, contributing to its unique reactivity and biological profile. The compound's IUPAC name is N-benzyl-2-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanylacetamide, with a molecular formula of C21H20N2O2S and a molecular weight of 364.46 g/mol .

2. Synthesis

The synthesis typically involves multiple steps:

  • Formation of Amide Intermediate: Benzylamine reacts with naphthalene-2-carboxylic acid.
  • Thiol Reaction: The amide is then reacted with a thiol compound to yield the final product.
  • Optimization Techniques: Industrial methods may include adjusting temperature, pressure, and catalysts to enhance yield and purity .

3.1 Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. Key findings include:

  • Inhibition of Bacterial Growth: The compound showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with minimum inhibitory concentrations (MICs) reported as low as 2 µg/mL .
PathogenMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus1
Vancomycin-resistant Enterococcus faecium2

3.2 Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties:

  • Cell Viability Reduction: Treatment with the compound significantly reduced viability in Caco-2 colorectal adenocarcinoma cells by approximately 54.9% at a concentration of 100 µM .
Cell LineViability (%)Concentration (µM)
Caco-254.9100
A549 (lung cancer)Not significant100

3.3 Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties:

  • Seizure Protection: In maximal electroshock (MES) tests, derivatives of N-benzyl compounds provided significant protection against induced seizures in animal models, suggesting potential therapeutic applications in epilepsy .

The biological effects of this compound are hypothesized to involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes linked to cell proliferation, particularly in cancer cells.
  • Receptor Interaction: It may also interact with receptors involved in neurotransmission and microbial defense mechanisms .

5. Comparative Analysis

When compared to similar compounds, such as N-NAPHTHALEN-2-YL-BENZAMIDE, N-BENZYL-2-{...} shows enhanced antimicrobial and anticancer activities due to its unique functional groups.

CompoundAntimicrobial ActivityAnticancer Activity
N-BENZYL-2-{...}HighModerate
N-NAPHTHALEN-2-YL-BENZAMIDEModerateLow

Q & A

Advanced Research Question

  • NMR Spectroscopy : Perform 2D NOESY or ROESY experiments to identify spatial proximity between protons (e.g., naphthalene and benzyl groups) .
  • Density Functional Theory (DFT) : Calculate energy-minimized conformers using software like Gaussian. Compare experimental NMR chemical shifts with DFT-predicted values to validate dominant conformers .

What experimental strategies are recommended to determine structure-activity relationships (SAR) for this compound’s biological targets?

Advanced Research Question

  • Analog Synthesis : Modify substituents (e.g., benzyl or naphthyl groups) and test bioactivity against cancer cell lines (e.g., MCF-7, HeLa) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to hypothesized targets (e.g., kinases or tubulin). Validate with in vitro inhibition assays .
  • Dose-Response Studies : Generate IC50 curves to quantify potency variations across analogs .

How can contradictions in biological activity data (e.g., varying IC50 values across assays) be resolved?

Advanced Research Question

  • Assay Standardization : Use identical cell lines, passage numbers, and incubation times. For example, discrepancies in antiproliferative effects may arise from differences in serum concentration or culture conditions .
  • Control Compounds : Include reference inhibitors (e.g., doxorubicin) to benchmark activity .
  • Triplicate Experiments : Perform statistical analysis (e.g., ANOVA) to assess significance of observed variations .

What computational strategies are effective for modeling interactions between this compound and macromolecular targets?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories using GROMACS. Analyze hydrogen bonding and hydrophobic interactions .
  • Pharmacophore Mapping : Identify critical features (e.g., sulfanyl group for hydrogen bonding) using Schrödinger’s Phase .

What are the best practices for crystallographic refinement of this compound using SHELX?

Advanced Research Question

  • Data Collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) datasets .
  • SHELXL Refinement : Apply anisotropic displacement parameters for non-H atoms. Use the TWIN and BASF commands for twinned crystals .
  • Validation : Check R-factors (R1 < 0.05) and validate geometry with PLATON .

How can thermal stability and degradation kinetics of this compound be assessed?

Advanced Research Question

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen atmosphere. Typical degradation onset for similar acetamides is ~200°C .
  • Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) from TGA data .

How should researchers address gaps in toxicity data for this compound?

Advanced Research Question

  • In Vitro Tox Screens : Use liver microsomes (e.g., HepG2 cells) to assess metabolic stability and CYP450 inhibition .
  • Ames Test : Evaluate mutagenicity with Salmonella typhimurium strains TA98 and TA100 .

What approaches are recommended for designing high-throughput screening (HTS) assays for this compound?

Advanced Research Question

  • Assay Format : Use fluorescence-based (e.g., Alamar Blue) or luminescence-based (e.g., CellTiter-Glo) viability assays in 384-well plates .
  • Z’-Factor Optimization : Ensure Z’ > 0.5 by minimizing signal variability with automated liquid handlers .

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